
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetic Studies
The kinetic behavior of aminolysis reactions involving secondary alicyclic amines, including piperidine, has been thoroughly investigated. These reactions, pertinent to understanding the interaction mechanisms of similar complex molecules, reveal that the rate-determining steps can vary significantly depending on the structure of the reactants involved. Specifically, the formation of a tetrahedral addition intermediate was identified as a crucial step in these processes, providing insight into the reaction mechanisms of related compounds including those containing piperidin-1-yl groups (E. Castro et al., 1999).
Antimycobacterial Applications
Spiro-piperidin-4-ones, which share structural similarities with the compound of interest due to the presence of piperidine moieties, have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis. These findings highlight the potential of piperidine-containing compounds in the development of new antimycobacterial agents (R. Kumar et al., 2008).
Structural Dynamics in Biological Systems
The structural dynamics of biological molecules in lipid bilayers have been probed using derivatives of piperidine, shedding light on the conformational dynamics and interactions of peptides and proteins within biological membranes. This research provides a foundational understanding of how piperidine derivatives can be used to study the behavior of complex biological systems (C. Karim et al., 2004).
Chemical Synthesis and Reactivity
The reactivity of piperidine-containing compounds, such as 4-nitrophenyl-1-piperidinostyrene, has been explored in the synthesis of various heterocyclic compounds, including pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. This research demonstrates the versatility of piperidine derivatives in organic synthesis and their potential application in creating diverse chemical entities (Tayseer A. Abdallah et al., 2007).
Molecular Docking and Biological Activity
Molecular docking studies have been conducted on derivatives of butanoic acid, which include piperidine motifs, to assess their potential biological activities. These studies suggest that such compounds could play a significant role in inhibiting biological targets like Placenta growth factor (PIGF-1), indicating their potential in therapeutic applications (K. Vanasundari et al., 2018).
Propriétés
IUPAC Name |
4-(2-methyl-5-nitroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-11-5-6-12(19(23)24)9-13(11)17-15(20)10-14(16(21)22)18-7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZZVRAHIXFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
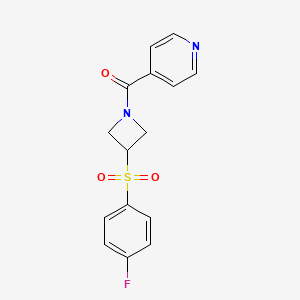
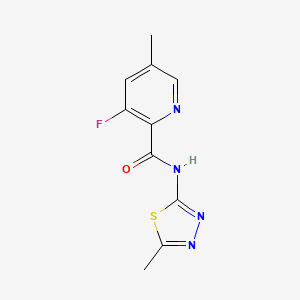

![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
![N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2822464.png)
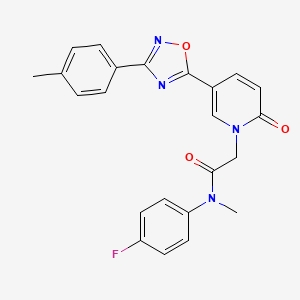
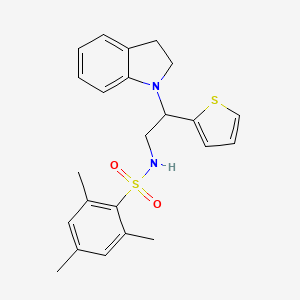
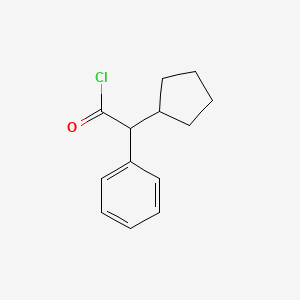


![Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2822470.png)
![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B2822474.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2822475.png)
![7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2822477.png)
